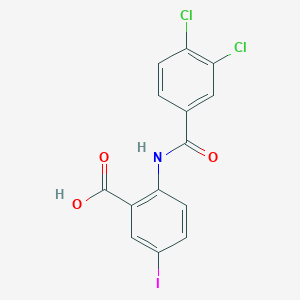
FabG1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FabG1-IN-1 is a potent inhibitor of the enzyme MabA (FabG1), which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This compound has shown significant potential in the development of new treatments for tuberculosis, particularly in combating drug-resistant strains of the bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FabG1-IN-1 involves several steps, starting with the preparation of the core anthranilic acid structure. This is followed by various chemical modifications to enhance its inhibitory activity against MabA. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with reagents like triethylamine (TEA) and di-tert-butyl dicarbonate (Boc2O) .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
FabG1-IN-1 primarily undergoes reduction reactions due to its role as an inhibitor of the 3-oxoacyl-ACP reductase enzyme. It interacts with the enzyme’s active site, leading to the reduction of the β-keto group to a β-hydroxy group .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include NADPH or NADH as co-factors, which are essential for the reduction process. The reactions typically occur under mild conditions, often at room temperature, to preserve the integrity of the compound .
Major Products Formed
The major product formed from the reaction of this compound with its target enzyme is the reduced form of the β-ketoacyl-ACP substrate, which is a crucial intermediate in the fatty acid synthesis pathway .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
FabG1-IN-1 exerts its effects by binding to the active site of the MabA (FabG1) enzyme, thereby inhibiting its activity. This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival and virulence of Mycobacterium tuberculosis. The compound specifically targets the reduction of the β-keto group to a β-hydroxy group, a critical step in the biosynthesis of mycolic acids .
Comparación Con Compuestos Similares
Similar Compounds
FabG4 Inhibitors: Similar to FabG1-IN-1, inhibitors of the FabG4 enzyme also target the fatty acid synthesis pathway in Mycobacterium tuberculosis.
Anthranilic Acid Derivatives: These compounds share a similar core structure with this compound and have been shown to inhibit various enzymes in the fatty acid synthesis pathway.
Uniqueness
This compound is unique in its high specificity and potency against the MabA (FabG1) enzyme. Its ability to effectively inhibit this enzyme makes it a promising candidate for the development of new tuberculosis treatments, particularly for drug-resistant strains .
Propiedades
Fórmula molecular |
C14H8Cl2INO3 |
|---|---|
Peso molecular |
436.0 g/mol |
Nombre IUPAC |
2-[(3,4-dichlorobenzoyl)amino]-5-iodobenzoic acid |
InChI |
InChI=1S/C14H8Cl2INO3/c15-10-3-1-7(5-11(10)16)13(19)18-12-4-2-8(17)6-9(12)14(20)21/h1-6H,(H,18,19)(H,20,21) |
Clave InChI |
UBOXQKDXBUFYSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)I)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


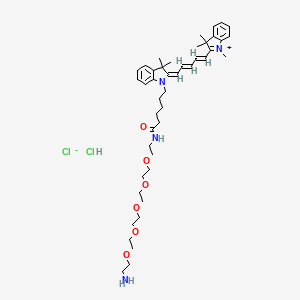
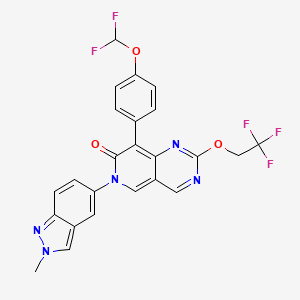
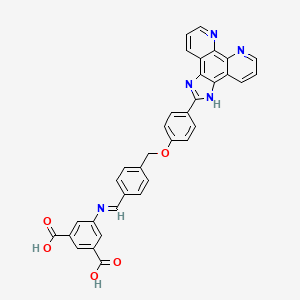
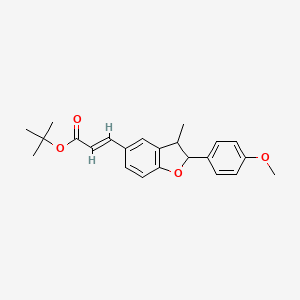

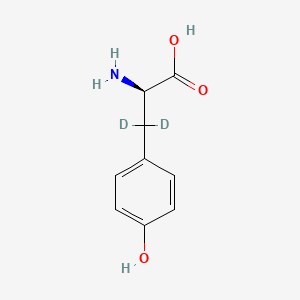
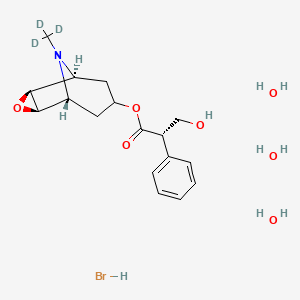
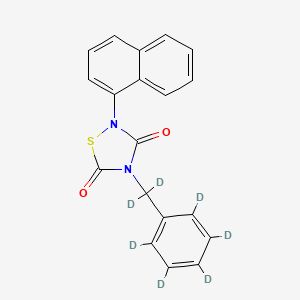
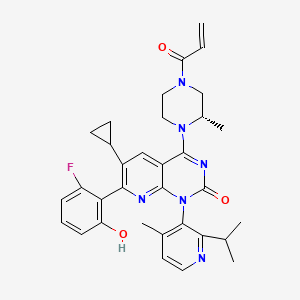
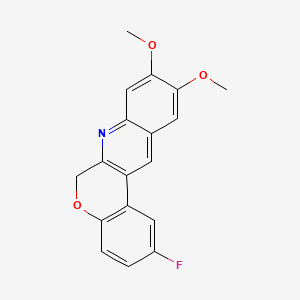
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
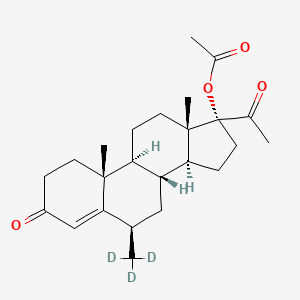
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)

